Dimethylsilyl(trimethyl)silane
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Overview
Description
Dimethylsilyl(trimethyl)silane is an organosilicon compound with the chemical formula (CH₃)₃SiSi(CH₃)₂H. It is a colorless liquid that is primarily used in various chemical reactions and industrial applications. The compound is known for its unique properties, including its ability to undergo various chemical transformations, making it a valuable reagent in organic synthesis .
Mechanism of Action
Target of Action
Pentamethyldisilane, with the linear formula (CH3)3SiSi(CH3)2H , is an organosilicon compound The primary targets of pentamethyldisilane are not well-documented in the literature
Mode of Action
It’s known that during pyrolysis, pentamethyldisilane undergoes a reaction resulting in the formation of trimethylsilane and heptamethyltrisilane . This suggests that it may interact with its targets through a process of thermal decomposition.
Biochemical Pathways
The formation of trimethylsilane and heptamethyltrisilane during its pyrolysis suggests that it may be involved in silicon-based biochemical pathways .
Pharmacokinetics
It’s known that pentamethyldisilane is a liquid at room temperature with a boiling point of 98-99 °C . This could potentially impact its bioavailability and distribution in an organism.
Result of Action
It’s known that during pyrolysis, pentamethyldisilane results in the formation of trimethylsilane and heptamethyltrisilane . This suggests that it may have a role in the synthesis or degradation of these compounds.
Action Environment
The action of pentamethyldisilane can be influenced by environmental factors such as temperature. For instance, its pyrolysis occurs at temperatures in the range of 591–639 K . This suggests that the compound’s action, efficacy, and stability may be temperature-dependent.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethylsilyl(trimethyl)silane can be synthesized through several methods. One common synthetic route involves the reduction of trimethylchlorosilane with a mixture of metal lithium and recovered metal lithium in tetrahydrofuran. This reaction produces hexamethyldisilane, which is then subjected to demethylation and chlorination to yield pentamethylchlorodisilane. Finally, the pentamethylchlorodisilane is reacted with dimethylamine to obtain pentamethyldisilane .
Industrial Production Methods
In industrial settings, pentamethyldisilane is produced using similar methods but on a larger scale. The process involves careful control of reaction conditions to ensure high yields and purity. The use of advanced equipment and techniques helps in optimizing the production process, making it efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
Dimethylsilyl(trimethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: This compound can undergo substitution reactions where one or more of its methyl groups are replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes. These products have significant applications in different fields, including materials science and pharmaceuticals .
Scientific Research Applications
Dimethylsilyl(trimethyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: The compound is used in the study of silicon-based life forms and their biochemical processes.
Medicine: this compound is explored for its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of advanced materials, including semiconductors and coatings
Comparison with Similar Compounds
Similar Compounds
Hexamethyldisilane: Similar in structure but with an additional methyl group.
Tetramethyldisilane: Contains fewer methyl groups.
Trimethylsilyl compounds: Have similar reactivity but different structural properties
Uniqueness
Dimethylsilyl(trimethyl)silane is unique due to its specific balance of methyl groups and silicon-silicon bonds, which confer distinct reactivity and stability. This makes it particularly useful in applications where precise control over chemical transformations is required .
Properties
IUPAC Name |
dimethylsilyl(trimethyl)silane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H16Si2/c1-6(2)7(3,4)5/h6H,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQRQPAFALORSL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[SiH](C)[Si](C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H16Si2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
812-15-7 |
Source
|
Record name | Disilane, pentamethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000812157 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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